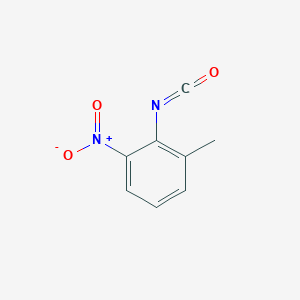

2-甲基-6-硝基苯基异氰酸酯

描述

2-Methyl-6-nitrophenyl isocyanate is a chemical compound that is related to various research studies focusing on the synthesis and application of isocyanate derivatives. While the provided papers do not directly discuss 2-Methyl-6-nitrophenyl isocyanate, they do provide insights into the chemistry of related nitrophenyl isocyanates and their potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of p-nitrophenyl isocyanate, a compound closely related to 2-Methyl-6-nitrophenyl isocyanate, has been explored using triphosgene and p-nitroaniline . The study optimized the reaction conditions, including solvent choice, reaction time, and molar ratios, to achieve a yield of 66.0%. This suggests that similar methods could potentially be adapted for the synthesis of 2-Methyl-6-nitrophenyl isocyanate.

Molecular Structure Analysis

Although the papers do not directly address the molecular structure of 2-Methyl-6-nitrophenyl isocyanate, they do provide a computational study on a related photochromic compound with a nitrophenyl group . The study used density functional theory (B3LYP) and time-dependent density functional theory (TD-DFT) to investigate the molecular geometry and spectroscopic data, which could be relevant for understanding the structural properties of 2-Methyl-6-nitrophenyl isocyanate.

Chemical Reactions Analysis

The papers describe various chemical reactions involving isocyanate derivatives. For instance, 2-nitrophenyl isocyanide was used as a convertible isocyanide in the synthesis of a fused gamma-lactam beta-lactone bicycle, demonstrating its versatility in organic synthesis . Additionally, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate was employed in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids . These studies highlight the reactivity of nitrophenyl isocyanates and their derivatives in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl isocyanates and their derivatives are influenced by their functional groups and molecular structure. The papers provided do not offer direct data on the physical and chemical properties of 2-Methyl-6-nitrophenyl isocyanate. However, the studies on related compounds suggest that these properties can be fine-tuned through synthetic modifications, which could be applicable to 2-Methyl-6-nitrophenyl isocyanate .

科学研究应用

振动和 DFT 分析

- 振动光谱分析:2-甲基-3-硝基苯基异氰酸酯已在 4000-100 cm(-1) 区域内对其振动光谱进行了研究。该研究通过光谱方法提供了对化合物的分子结构和性质的见解 (Tonannavar 等人,2012 年)。

聚合物合成和应用

- 聚合物合成:异氰酸酯,包括类似于 2-甲基-6-硝基苯基异氰酸酯的衍生物,在聚合物合成中具有高度相关性,特别是在制造聚氨酯和聚脲中。这些应用在农用化学品和涂料等行业至关重要 (Ghosh,2017 年)。

化学合成和衍生物

- 衍生物的合成:各种化学衍生物(如肽基脲和半氨基甲酰肼)的合成涉及使用与 2-甲基-6-硝基苯基异氰酸酯在结构上相关的化合物。这些衍生物在制药和其他化学工业中具有潜在应用 (Patil 等人,2004 年)。

作用机制

Target of Action

2-Methyl-6-nitrophenyl isocyanate is an organic compound that contains an isocyanate group Isocyanates in general are known to react with water and biological macromolecules .

Mode of Action

The mode of action of 2-Methyl-6-nitrophenyl isocyanate is primarily through its isocyanate group. The isocyanate group (N=C=O, or NCO) is highly reactive and can undergo a variety of chemical reactions . It can react with water, alcohols, amines, and thiols, leading to the formation of different products .

Biochemical Pathways

The reactivity of the isocyanate group can lead to various downstream effects depending on the biological macromolecules it interacts with .

Pharmacokinetics

The compound’s molecular weight is 17814 , which may influence its bioavailability.

Result of Action

The reactivity of the isocyanate group can lead to various chemical reactions, potentially resulting in different biological effects .

Action Environment

The action of 2-Methyl-6-nitrophenyl isocyanate can be influenced by environmental factors. For instance, it is known to be moisture sensitive , which means its stability and efficacy can be affected by the presence of water.

安全和危害

2-Methyl-6-nitrophenyl isocyanate is harmful if swallowed or inhaled, and it can cause skin and eye irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

未来方向

As for future directions, more research is needed to fully understand the properties and potential applications of 2-Methyl-6-nitrophenyl isocyanate. Given the interest in isocyanates and isothiocyanates for their potential anti-cancer properties , this could be a promising area for future investigation.

属性

IUPAC Name |

2-isocyanato-1-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-6-3-2-4-7(10(12)13)8(6)9-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYDOZQPANZDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393752 | |

| Record name | 2-Methyl-6-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-nitrophenyl isocyanate | |

CAS RN |

56327-78-7 | |

| Record name | 2-Methyl-6-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-Bromopyrimidin-2-yl)oxy]aniline](/img/structure/B1273474.png)